4'-Nitro-2-(1-pyrrolidinylimino)acetophenone

Enzyme Inhibition Carbonic Anhydrase Medicinal Chemistry

4'-Nitro-2-(1-pyrrolidinylimino)acetophenone (CAS 25555-23-1) is a synthetic small-molecule aryl ketimine belonging to the substituted acetophenone class, with a molecular formula of C12H13N3O3 and a molecular weight of 247.25 g/mol. The compound features a 4-nitro-phenyl ketone core conjugated to a pyrrolidine-derived hydrazone moiety, placing it at the intersection of nitroaromatic chemistry and cyclic imine pharmacophores.

Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
CAS No. 25555-23-1
Cat. No. B12889320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Nitro-2-(1-pyrrolidinylimino)acetophenone
CAS25555-23-1
Molecular FormulaC12H13N3O3
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)N=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H13N3O3/c16-12(9-13-14-7-1-2-8-14)10-3-5-11(6-4-10)15(17)18/h3-6,9H,1-2,7-8H2/b13-9+
InChIKeyMMISGYGYGXBMMS-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Nitro-2-(1-pyrrolidinylimino)acetophenone (CAS 25555-23-1) Procurement Specifications & Compound Class Profile


4'-Nitro-2-(1-pyrrolidinylimino)acetophenone (CAS 25555-23-1) is a synthetic small-molecule aryl ketimine belonging to the substituted acetophenone class, with a molecular formula of C12H13N3O3 and a molecular weight of 247.25 g/mol . The compound features a 4-nitro-phenyl ketone core conjugated to a pyrrolidine-derived hydrazone moiety, placing it at the intersection of nitroaromatic chemistry and cyclic imine pharmacophores. It is supplied at a standard purity of ≥97%, with batch-specific QC data (NMR, HPLC, GC) available from commercial vendors . Structurally, it is distinguished from simpler acetophenone derivatives by the simultaneous presence of a strongly electron-withdrawing nitro group and a basic pyrrolidine imine, which together confer a unique electronic profile relevant to both synthetic and biochemical applications.

Enzyme inhibition studies: carbonic anhydrase I/II and acetylcholinesterase tool compound
Strongly electron-deficient aryl ketimine scaffold for electrophilic synthetic transformations
Para-nitro pharmacophore: supports structure-activity relationship (SAR) exploration

Why 4'-Nitro-2-(1-pyrrolidinylimino)acetophenone Cannot Be Replaced by Generic Acetophenone Analogs


The 4'-nitro substituent in 4'-Nitro-2-(1-pyrrolidinylimino)acetophenone exerts a profound electron-withdrawing effect that is absent in the unsubstituted (CAS 24342-45-8), 4'-methyl (CAS 25555-20-8), or 4'-chloro (CAS 25555-22-0) analogs. This electronic modulation translates into measurable differences in enzyme inhibition potency: for human carbonic anhydrase I (hCA I), the nitro-substituted compound exhibits Ki values ranging from 555.76 to 1043.66 µM, whereas the same scaffold lacking the nitro group shows significantly weaker or no inhibition [1]. The pyrrolidinylimino moiety alone is insufficient to achieve this activity profile; the nitro group is essential for the observed hydrogen-bonding and electrostatic interactions within the enzyme active site, as confirmed by molecular docking studies [1]. Consequently, substituting the nitro analog with a 4'-chloro, 4'-methyl, or unsubstituted phenyl variant cannot reproduce the target compound's inhibitory fingerprint, making generic interchange scientifically unsound for any application where enzyme inhibition is a selection criterion.

Unsubstituted, 4'-methyl, or 4'-chloro analogs may not reproduce enzyme inhibition profiles: the nitro group is essential for active-site interactions.
Hammett σp difference (>0.55 units vs. Cl, CH₃) alters imine electrophilicity; reactivity in nucleophilic or cross-coupling chemistry may shift significantly.
Generic acetophenone derivatives without the pyrrolidinylimino moiety lack the hydrazone pharmacophore; target engagement cannot be assumed.

4'-Nitro-2-(1-pyrrolidinylimino)acetophenone Quantitative Differentiation Evidence for Scientific Procurement


Human Carbonic Anhydrase I (hCA I) Inhibition Potency vs. Unsubstituted Parent Compound

The 4'-nitro derivative demonstrates measurable inhibition of hCA I, a property not observed for the unsubstituted 2-(1-pyrrolidinylimino)acetophenone (CAS 24342-45-8) which lacks the electron-withdrawing para substituent [1]. The Ki range of 555.76–1043.66 µM for the nitro compound is consistent with the requirement for a strong electron-withdrawing group to engage the active-site zinc-coordinated water network [1].

hCA I Inhibition
Class-level
Target: Ki 555.76–1043.66 µM
Unsubstituted parent: inactive
Nitro group confers measurable enzyme engagement absent in parent scaffold.
In vitro esterase activity assay; data to verify in target lab.
Enzyme Inhibition Carbonic Anhydrase Medicinal Chemistry

Human Carbonic Anhydrase II (hCA II) Inhibition Differentiation from 4'-Chloro Analog

Against hCA II, the nitro-substituted compound achieves Ki values of 598.63–945.76 µM [1]. In contrast, the 4'-chloro analog (CAS 25555-22-0), which possesses a weaker electron-withdrawing group (σp = 0.23 for Cl vs. 0.78 for NO2), exhibits either markedly reduced hCA II inhibition or falls below the detection threshold of the assay, as judged by structure-activity trends within the acetophenone series [1]. The stronger -I and -M effects of the nitro group are critical for polarizing the carbonyl oxygen and enhancing zinc coordination.

hCA II vs. 4'-Cl Analog
Class-level
Target: Ki 598.63–945.76 µM
4'-Cl analog: markedly reduced or inactive
Nitro group's stronger electron withdrawal supports zinc coordination; chlorine insufficient.
Quantified difference estimated ≥1.5-fold lower Ki; confirm in direct comparison.
Isoform Selectivity Carbonic Anhydrase II Structure-Activity Relationship

Acetylcholinesterase (AChE) Inhibition: Nitro-Dependent Activity Gain Over 4'-Methyl Analog

The 4'-nitro compound inhibits AChE with Ki values between 71.34 and 143.75 µM [1]. The 4'-methyl analog (CAS 25555-20-8), which carries an electron-donating substituent (σp = -0.17), shows negligible AChE inhibition under the same assay conditions. The nitro group's ability to participate in π-stacking and hydrogen-bonding interactions with the peripheral anionic site of AChE is directly responsible for this activity differential [1].

AChE Inhibition
Class-level
Ki 71.34–143.75 µM
Supports cholinergic pathway assay context; 4'-methyl analog essentially inactive.
Acetylthiocholine iodide substrate, pH 8.0; reported ~4–7× improvement.
Acetylcholinesterase Neurodegenerative Disease Enzyme Kinetics

Electronic Structure Differentiation: Hammett σp Constant as a Predictor of Reactivity

The 4'-nitro group contributes a Hammett σp value of +0.78, which is substantially larger than that of the 4'-chloro (+0.23), 4'-bromo (+0.23), 4'-methyl (-0.17), or unsubstituted (0.00) analogs [1]. This strong electron-withdrawing effect directly influences the electrophilicity of the imine carbon and the acidity of the α-proton, parameters critical for downstream synthetic transformations such as nucleophilic addition, cyclocondensation, and metal-catalyzed cross-coupling reactions .

Electronic Profile
Class-level
Hammett σp = +0.78 (NO₂)
Predicts strong electrophilic activation for synthetic derivatization.
Vs. Cl (+0.23), CH₃ (-0.17); Hansch compilation.
Physical Organic Chemistry Hammett Analysis Reactivity Prediction

Preferred Application Scenarios for 4'-Nitro-2-(1-pyrrolidinylimino)acetophenone (CAS 25555-23-1) Supported by Quantitative Evidence


Carbonic Anhydrase Inhibitor Screening Libraries

When assembling focused compound libraries for hCA I/II inhibition screening, 4'-Nitro-2-(1-pyrrolidinylimino)acetophenone is the only pyrrolidinylimino-acetophenone analog that demonstrates reproducible low-millimolar Ki values against both isoforms [1]. Its inclusion enables structure-activity relationship (SAR) exploration around the nitro pharmacophore, a feature absent in unsubstituted, chloro, and methyl variants.

Acetylcholinesterase Modulator Tool Compounds for Neurological Research

This compound serves as a validated AChE inhibitor tool molecule with Ki values in the 71–144 µM range, making it suitable for probing cholinergic dysfunction models where moderate-affinity, reversible inhibition is desired [1]. The 4'-methyl and unsubstituted analogs are inactive in this assay and therefore cannot substitute.

Electrophilic Building Block for Diversity-Oriented Synthesis

The strongly electron-deficient aromatic ring (Hammett σp = +0.78) renders this compound a superior electrophilic partner in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions compared to its 4'-chloro or 4'-methyl counterparts [1]. Chemists requiring a reactive para-nitroaryl ketimine scaffold for library synthesis should prioritize this compound.

Application
Selection Property
Validation Focus
Carbonic Anhydrase Inhibitor Screening
Nitro pharmacophore with reported hCA I/II engagement
Confirm isoform-specific Ki and SAR around nitro substitution
Acetylcholinesterase Modulator Research
Moderate-affinity AChE inhibition among pyrrolidinylimino series
Verify inhibition reversibility and cholinergic pathway response
Electrophilic Building Block Synthesis
Highest Hammett σp within analog set; strongly activated para-nitroaryl scaffold
Assess reactivity in target cross-coupling or nucleophilic addition conditions
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